![molecular formula C20H32O4 B1150916 (±)14(15)-DiHETE](/img/no-structure.png)
(±)14(15)-DiHETE
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Overview
Description
Eicosapentaenoic acid (EPA; Item No. 90110) is an ω-3 fatty acid abundantly available in marine organisms. (±)14(15)-DiHETE is one of the major metabolites produced when EPA is incubated with rat liver microsomes and a rat colitis homogenate. The route of production likely proceeds through cytochrome P450-catalyzed epoxidation at the ω-6 double bond followed by conversion to the vicinal diols by epoxide hydrolase. (±)14(15)-DiHETE is excreted in significant quantities by humans ingesting fish oil supplements.
Scientific Research Applications
1. Leukotriene Formation and Inflammation Regulation
The transformation of 15-HPETE into 8,15-DiHETE and 14,15-DiHETE by hemoglobin suggests a free radical process, possibly involving the intermediate 14,15-LTA, which plays a role in leukotriene formation (Sok, Chung, & Sih, 1983). Additionally, 15-HETE, 14,15-diHETE, and other epi-LXs are implicated in the resolution of inflammation via trans-cellular metabolism (Vachier et al., 2002).
2. Synthesis in Endothelial Cells
Human umbilical vein endothelial cells synthesize 15-HETE and 8,15-diHETEs, suggesting the presence of both a 15-lipoxygenase and a system synthesizing 14,15-LTA4 (Gorman et al., 1985). This indicates a role for 14(15)-DiHETE in endothelial cell function.
3. Inhibition of Natural Killer Cell Activity
14,15-DiHETE inhibits natural killer (NK) cell function, suggesting its role in immune regulation and the activation of the 15-lipoxygenase cascade (Ramstedt et al., 1984).
4. Sensitization of C-Fiber Mechanoheat Nociceptors
8R,15S-diHETE has been found to sensitize C-fiber mechanoheat nociceptors in rat skin, affecting mechanical thresholds and thermal responses (White et al., 1990). This highlights a potential role in pain perception and response.
5. Hyperalgesic Properties
14(15)-DiHETE exhibits hyperalgesic properties, influencing pain perception by affecting nociceptive thresholds in rats (Levine et al., 1986).
6. Chemotactic Activity in Leukocytes
8,15-diHETE shows significant chemotactic activity for human polymorphonuclear leukocytes, suggesting its role in inflammation mediation (Shak, Perez, & Goldstein, 1983).
properties
Product Name |
(±)14(15)-DiHETE |
---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 |
InChI |
InChI=1S/C20H32O4/c1-2-3-12-15-18(21)19(22)16-13-10-8-6-4-5-7-9-11-14-17-20(23)24/h3-4,6-7,9-10,12-13,18-19,21-22H,2,5,8,11,14-17H2,1H3,(H,23,24)/b6-4-,9-7-,12-3-,13-10-/t18-,19+/m1/s1 |
InChI Key |
BLWCDFIELVFRJY-IXQKDQKQSA-N |
SMILES |
CC/C=CC[C@@H](O)[C@@H](O)C/C=CC/C=CC/C=CCCCC(O)=O |
synonyms |
(±)14,15-dihydroxy-eicosa-5,8,11,17-Tetraenoic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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